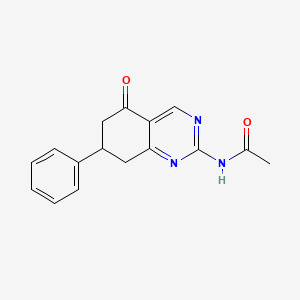![molecular formula C21H24N2O3 B5217842 N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B5217842.png)
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide, also known as MPCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide is not fully understood. However, studies have shown that it exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide also inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. Additionally, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to modulate the opioid receptors in the brain, which are involved in pain perception.
Biochemical and Physiological Effects
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to have analgesic effects by modulating the opioid receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide in lab experiments is its potential therapeutic applications in various diseases. It has been extensively studied for its anticancer, anti-inflammatory, and analgesic properties. Additionally, N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For the research on N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide include further investigating its therapeutic potential, elucidating its mechanism of action, developing more efficient synthesis methods, and investigating its potential side effects in humans.
Méthodes De Synthèse
The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-methyl-1-piperidinylamine with 3-(chlorocarbonyl)phenyl 2-phenoxyacetate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using chromatography techniques to obtain pure N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide.
Applications De Recherche Scientifique
N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anticancer, anti-inflammatory, and analgesic properties. Studies have shown that N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-phenoxyacetamide has also been found to have analgesic effects by modulating the opioid receptors in the brain.
Propriétés
IUPAC Name |
N-[3-(4-methylpiperidine-1-carbonyl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-10-12-23(13-11-16)21(25)17-6-5-7-18(14-17)22-20(24)15-26-19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKYDDSSQMPCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
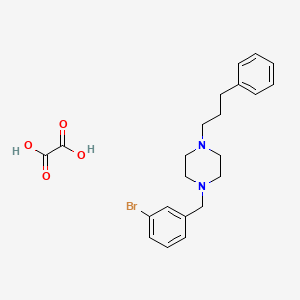
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
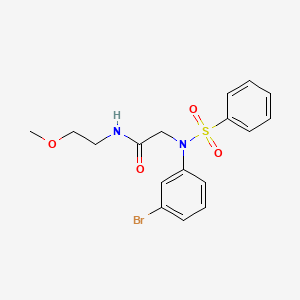
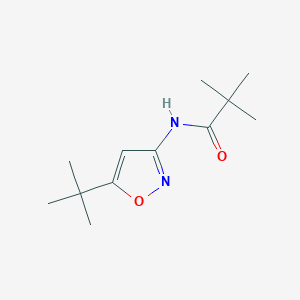
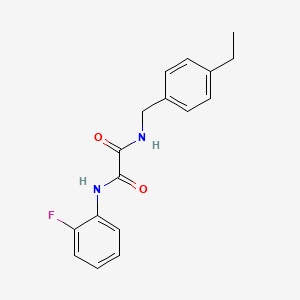
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5217798.png)
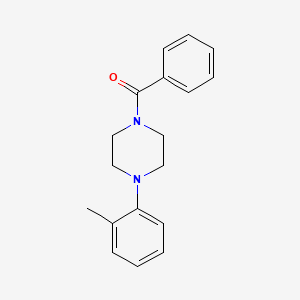
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chloro-4-methoxybenzamide](/img/structure/B5217809.png)
![(5-chloro-2-methoxyphenyl)[1-(3-ethoxy-2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B5217829.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)
